molecular formula C6H13ClN4O2 B3103948 (S)-2-Amino-6-azidohexanoic acid hydrochloride CAS No. 1454334-76-9

(S)-2-Amino-6-azidohexanoic acid hydrochloride

Cat. No.: B3103948
CAS No.: 1454334-76-9
M. Wt: 208.64 g/mol
InChI Key: RCEAACZNVVRXSJ-JEDNCBNOSA-N
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Description

(S)-2-Amino-6-azidohexanoic acid hydrochloride is a chiral amino acid derivative that features an azido group at the sixth position of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-azidohexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-Aminohexanoic acid.

    Azidation: The amino group at the sixth position is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The product is purified using crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-6-azidohexanoic acid hydrochloride undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Copper(I) catalysts for click chemistry.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Reduction: (S)-2-Amino-6-aminohexanoic acid.

    Substitution: 1,2,3-Triazole derivatives.

    Oxidation: Oxo derivatives of the amino acid.

Scientific Research Applications

(S)-2-Amino-6-azidohexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein modifications and labeling due to its azido group.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    6-Aminohexanoic acid: Lacks the azido group, making it less versatile in click chemistry applications.

    2-Amino-6-boronohexanoic acid: Contains a borono group instead of an azido group, used in different biochemical applications.

    2-Amino-6-bromohexanoic acid: Features a bromo group, which can undergo different substitution reactions compared to the azido group.

Uniqueness: (S)-2-Amino-6-azidohexanoic acid hydrochloride is unique due to its azido group, which allows it to participate in click chemistry, a powerful tool for bioconjugation and molecular labeling. This property distinguishes it from other similar compounds and expands its utility in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454334-76-9
Record name (S)-2-amino-6-azidohexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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